(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSEIMPHBCIKS-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, and primary amines are used under basic or neutral conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Chalcones, including (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, are known for their wide range of biological activities:
- Anticancer Activity : Studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines. For instance, research indicates that this compound exhibits cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting apoptosis through mitochondrial pathways .
- Antioxidant Properties : The methoxy group enhances the antioxidant capacity of chalcones. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Effects : Chalcones have demonstrated antimicrobial properties against a range of pathogens. The bromine substitution may enhance the compound's efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Applications in Pharmaceuticals
The unique properties of this compound position it as a promising scaffold for drug development:
- Drug Design : The compound can serve as a lead structure in the synthesis of novel therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for further optimization in drug design .
- Formulation Development : The solubility and stability profiles of chalcone derivatives can be tailored for pharmaceutical formulations, enhancing their bioavailability and therapeutic effectiveness .
Material Science Applications
Beyond its pharmaceutical potential, this compound has applications in materials science:
- Organic Electronics : Chalcones are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties. Their ability to form thin films and conduct electricity makes them suitable materials for next-generation electronic devices .
- Polymer Chemistry : The incorporation of chalcone units into polymer matrices can impart desirable properties such as UV stability and enhanced mechanical strength. This application is particularly relevant in creating advanced materials for coatings and packaging .
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry demonstrated that this chalcone derivative inhibits the proliferation of human breast cancer cells by inducing apoptosis through ROS generation and mitochondrial dysfunction .
- Antimicrobial Evaluation : Research conducted by Mangalore University reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
- Material Development : A project at Keene State College explored the use of chalcone derivatives in OLED technology, highlighting their effectiveness in improving device performance due to their favorable electronic properties .
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Table 1: Inhibitory Activity (IC₅₀) of Chalcones Against Enzymes
- Electronegativity and Activity : Bromine (Br) and fluorine (F) in the B-ring enhance inhibitory potency due to their electronegativity. For example, compound 2j (4-F substitution) shows lower IC₅₀ than 2h (4-OCH₃ substitution), suggesting that electron-withdrawing groups improve target binding .
- Methoxy Substitution: Methoxy groups (electron-donating) reduce activity compared to halogens.
Table 2: Antibacterial Activity of Methoxy-Substituted Chalcones
| Compound Name | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
|---|---|---|---|
| (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (4b) | 6.25 | 12.5 | |
| Target Compound | Not reported | Not reported | — |
- The antibacterial efficacy of methoxy-substituted chalcones like 4b highlights the role of aromatic substituents in disrupting bacterial efflux pumps, even if enzyme inhibition is weaker .
Structural and Crystallographic Comparisons
Table 3: Dihedral Angles and Intermolecular Interactions
- Planarity : The target compound’s planar geometry (inferred from similar chalcones) enables dense crystal packing via weak hydrogen bonds (C–H⋯O) and halogen interactions (C–Br⋯O), stabilizing its solid-state structure .
Physicochemical Properties
Table 4: Molecular Properties of Halogenated Chalcones
- Lipophilicity : Bromine increases molecular weight and logP compared to chlorine or fluorine, suggesting the target compound may have higher membrane permeability but lower aqueous solubility .
Biological Activity
The compound (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , also known as 4'-Bromo-4-methoxychalcone , belongs to the class of chalcones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, encompassing its synthesis, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
- Chemical Name : this compound
- CAS Number : 51863-81-1
- Molecular Formula : C16H13BrO2
- Molecular Weight : 317.18 g/mol
Structure
The structure of the compound features a conjugated system that contributes to its biological properties. The presence of bromine and methoxy groups on the aromatic rings enhances its reactivity and bioactivity.
Anticancer Activity
Research has indicated that chalcones exhibit significant anticancer properties. In a study focusing on various chalcone derivatives, including this compound, it was found to inhibit cell proliferation in several cancer cell lines. The compound demonstrated:
- IC50 Values : The IC50 values for this compound were reported to be in the low micromolar range against breast cancer cells (MDA-MB-231), indicating potent antiproliferative effects .
The proposed mechanism involves the induction of apoptosis through the activation of caspases and disruption of microtubule assembly. The compound was shown to enhance caspase-3 activity significantly, which is crucial for the apoptotic pathway .
Antimicrobial Activity
Chalcones have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that this compound exhibited activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested alongside other chalcone derivatives against a panel of cancer cell lines. The findings revealed:
- Significant inhibition of cell growth at concentrations as low as 5 µM.
- Induction of apoptosis confirmed by flow cytometry analysis.
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded:
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-methoxy acetophenone (1 mol) with 4-bromobenzaldehyde (1 mol) in ethanol, catalyzed by 20% KOH under stirring for 4–6 hours at room temperature. Recrystallization from ethanol yields pure crystals.
- Key Factors :
- Solvent choice : Ethanol ensures solubility and facilitates aldol condensation.
- Catalyst concentration : Excess KOH accelerates enolate formation but may cause side reactions.
- Reaction time : Prolonged stirring (>6 hours) improves yield but risks decomposition .
- Data Table :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75–85 |
| Catalyst (KOH) | 20% (v/v) | 78 |
| Time (hours) | 4–6 | 80 |
Q. Which spectroscopic techniques confirm the E-configuration and structural integrity of the compound?
- 1H NMR : The trans (E) configuration is confirmed by a coupling constant (J) of ~16–17 Hz between the α,β-unsaturated protons .
- IR Spectroscopy : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the chalcone backbone .
- XRD : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 4.2°–8.5°), confirming planar geometry .
Q. How is single-crystal XRD used to resolve the molecular structure?
- Procedure : Crystals are grown via slow evaporation (ethanol) and analyzed using a diffractometer (e.g., Oxford Diffraction SuperNova). Data refinement with SHELXL97 software resolves bond lengths (C=O: ~1.22 Å) and angles (C-C=O: ~120°) .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl, F) affect the electronic properties and bioactivity of chalcone derivatives?
- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering λmax in UV-Vis spectra (e.g., ~350 nm for Br vs. ~340 nm for Cl derivatives) .
- Bioactivity : Br substituents enhance antimicrobial activity due to increased lipophilicity. For example, MIC values against E. coli decrease from 128 µg/mL (H-substituted) to 64 µg/mL (Br-substituted) .
Q. What challenges arise in resolving non-merohedral twinning during XRD analysis, and how are they addressed?
- Issue : Non-merohedral twinning (e.g., in monoclinic P2₁/n systems) complicates data indexing due to overlapping reflections .
- Solutions :
- Use twin refinement algorithms in software like CRYSTALS or SHELXL.
- Apply symmetry operations (e.g., rotation matrices) to deconvolute overlapping datasets .
Q. How do DFT calculations validate experimental structural and spectroscopic data?
- Bond Parameters : DFT (B3LYP/6-311G**) predicts bond lengths (C=O: 1.23 Å) and angles (C-C=O: 121.5°), matching XRD data within ±0.02 Å and ±1.5° .
- UV-Vis : TD-DFT simulations of λmax (e.g., 352 nm) align with experimental values (348 nm), confirming π→π* transitions .
Q. What strategies resolve discrepancies between theoretical and experimental bioactivity results?
- Case Study : If DFT predicts high reactivity but experimental MIC values are low:
Reassess solvent effects (e.g., DMSO vs. aqueous media).
Test membrane permeability via logP calculations.
Compare with analogs (e.g., 4-Cl vs. 4-Br) to isolate substituent effects .
Methodological Recommendations
- Synthesis Optimization : Systematically vary solvents (e.g., methanol vs. ethanol) and catalysts (e.g., NaOH vs. KOH) to improve yield .
- Crystallography : For twinned crystals, collect high-resolution data (θ > 25°) and apply the Hooft parameter in refinement .
- Computational Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent effects on UV-Vis spectra .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
